molecular formula C12H11ClN2O2 B8679428 2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol

2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol

Cat. No. B8679428
M. Wt: 250.68 g/mol
InChI Key: POASYXRUFIZULN-UHFFFAOYSA-N
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Patent
US08637536B2

Procedure details

To a solution of 4-(2-hydroxyethyl)phenol (555 mg, 4.02 mmol) in DMF (15 mL) was added 2,5-dichloropyrimidine (570 mg, 3.83 mmol) and K2CO3 (635 mg, 4.59 mmol). The mixture was heated at 110° C. overnight. Purification via reverse phase flash chromatography then afforded the title compound (861 mg, 3.43 mmol, 90% yield). LCMS: rt=2.38 min, [M+H+]=251
Quantity
555 mg
Type
reactant
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
635 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.Cl[C:12]1[N:17]=[CH:16][C:15]([Cl:18])=[CH:14][N:13]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Cl:18][C:15]1[CH:14]=[N:13][C:12]([O:10][C:7]2[CH:8]=[CH:9][C:4]([CH2:3][CH2:2][OH:1])=[CH:5][CH:6]=2)=[N:17][CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
555 mg
Type
reactant
Smiles
OCCC1=CC=C(C=C1)O
Name
Quantity
570 mg
Type
reactant
Smiles
ClC1=NC=C(C=N1)Cl
Name
Quantity
635 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification via reverse phase flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC(=NC1)OC1=CC=C(C=C1)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.43 mmol
AMOUNT: MASS 861 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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